Dipropyl chlorophosphate
Overview
Description
Dipropyl chlorophosphate is an organophosphorus compound with the molecular formula C6H14ClO3P and a molecular weight of 200.6 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl chlorophosphate can be synthesized through the reaction of phosphorus oxychloride with propanol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+2C3H7OH→C6H14ClO3P+2HCl
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of dipropyl phosphite using carbon tetrachloride.
Chemical Reactions Analysis
Types of Reactions: Dipropyl chlorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: It hydrolyzes in the presence of water to form dipropyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Anilines, pyridines, and alcohols are common nucleophiles used in substitution reactions with this compound.
Solvents: Acetonitrile and dichloromethane are commonly used solvents for these reactions.
Major Products:
Phosphoramidates: Formed from reactions with amines.
Phosphates: Formed from reactions with alcohols.
Scientific Research Applications
Dipropyl chlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a phosphorylating agent.
Biology: It is studied for its potential use as an anticholinesterase agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dipropyl chlorophosphate involves its role as a phosphorylating agent. It reacts with nucleophiles through a concerted mechanism involving a frontside nucleophilic attack, forming a hydrogen-bonded four-center-type transition state . This mechanism is crucial for its function in various chemical reactions.
Comparison with Similar Compounds
Diethyl chlorophosphate: Similar in structure but with ethyl groups instead of propyl groups.
Dibutyl chlorophosphate: Contains butyl groups instead of propyl groups.
Uniqueness: Dipropyl chlorophosphate is unique due to its specific reactivity and the balance between steric and electronic effects provided by the propyl groups. This makes it a versatile reagent in organic synthesis compared to its ethyl and butyl counterparts .
Properties
IUPAC Name |
1-[chloro(propoxy)phosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMBNBSQQGLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179787 | |
Record name | Phosphorochloridic acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-89-6 | |
Record name | Phosphorochloridic acid, dipropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorochloridic acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the basicity of anilines influence the reaction mechanism with dipropyl chlorophosphate?
A: The research indicates that the reaction mechanism of this compound with anilines is significantly influenced by the basicity of the aniline. [] Strongly basic anilines favor a concerted mechanism with a frontside nucleophilic attack. This involves a hydrogen-bonded four-center-type transition state. Conversely, weakly basic anilines prefer a backside attack transition state. This difference in mechanisms is supported by the observed deuterium kinetic isotope effects (DKIEs). [] Primary normal DKIEs are observed with strongly basic anilines, while secondary inverse DKIEs are observed with weakly basic anilines.
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